![molecular formula C20H34N2O2S B502692 1-methyl-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B502692.png)
1-methyl-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine is a chemical compound with the molecular formula C20H34N2O2S It is a piperazine derivative, characterized by the presence of a sulfonyl group attached to a triisopropylphenyl ring
Vorbereitungsmethoden
The synthesis of 1-methyl-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine typically involves the reaction of piperazine with 2,4,6-triisopropylbenzenesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity .
Analyse Chemischer Reaktionen
1-methyl-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-methyl-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-methyl-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its reactivity and binding affinity. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-methyl-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine can be compared with other similar compounds, such as:
4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol: This compound also contains a piperazine ring and a sulfonyl group, but with different substituents.
1-methyl-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine: This compound is structurally similar but may have different chemical and biological properties due to variations in the substituents
Eigenschaften
Molekularformel |
C20H34N2O2S |
---|---|
Molekulargewicht |
366.6g/mol |
IUPAC-Name |
1-methyl-4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C20H34N2O2S/c1-14(2)17-12-18(15(3)4)20(19(13-17)16(5)6)25(23,24)22-10-8-21(7)9-11-22/h12-16H,8-11H2,1-7H3 |
InChI-Schlüssel |
CQWOXKKYXIZQFB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C)C(C)C |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.